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BIRB 796 at a Glance

The table below summarizes the key characteristics and efficacy data for BIRB 796 gathered from the

scientific literature.

Aspect Details on BIRB 796

Other Names Doramapimod [1] [2]

Primary Target p38 mitogen-activated protein kinase (MAPK) [3] [1]

Mechanism of
Action

High-affinity allosteric inhibitor that binds to a site distinct from the ATP-binding

pocket, stabilizing an inactive conformation [3] [4] [5].

Key Finding Acts as a "dual-action" inhibitor: blocks active site and promotes

dephosphorylation/inactivation of p38α by phosphatases [5].

Inhibitory Activity
(Kd)

50 - 100 pM (picomolar) for p38 MAPK [1]

Cellular Efficacy
(IC50)

Inhibits LPS-induced TNFα production in human PBMCs (IC50 = 21 nM) [1]

Anti-tumor Efficacy
(in vitro)

Inhibits proliferation, migration, and invasion of glioblastoma (GBM) cells (U87,

U251) at micromolar (μM) concentrations [3].
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| Key Experimental Models | • In vitro kinase assays • Human cell lines (e.g., THP-1 monocytes, U87/U251

glioblastoma) • Mouse cell lines (e.g., Raw 264.7 macrophages) [3] [4] [5] |

Key Experimental Data and Findings

The efficacy of BIRB 796 has been demonstrated across various experimental models.

Inflammation Models: BIRB 796 significantly suppressed lipopolysaccharide (LPS)-induced
production of pro-inflammatory cytokines like TNFα and IL-8 in human THP-1 monocytic cells.

However, this anti-inflammatory effect was cell-type dependent, as it was not observed in mouse
Raw 264.7 macrophages [4].

Cancer Models (Glioblastoma): In U87 and U251 human glioblastoma cell lines, BIRB 796
treatment led to:

Reduced Proliferation: Dose-dependent decrease in cell viability, as measured by CCK-8
assay and EdU staining [3].

Inhibited Invasion & Migration: Significant reduction in cell invasion through Matrigel in
Transwell assays and impaired wound healing in scratch assays [3].

Molecular Changes: Downregulation of key proteins involved in cancer progression, such as
MMP-2, Vimentin, Cyclin D1, and phosphorylated p38 (p-p38) [3].

Overview of Key Experimental Protocols

The findings on BIRB 796 are supported by standard and robust laboratory methods.

Cell Viability/Proliferation Assays: Cell Counting Kit-8 (CCK-8) and 5-ethynyl-2’-deoxyuridine
(EdU) staining were used to measure the anti-proliferative effects on cancer cells [3].

Migration and Invasion Assays: Wound healing (scratch) assay to monitor 2D cell migration and
Transwell assay with Matrigel coating to quantitatively measure cell invasion [3].

Gene and Protein Expression Analysis: Quantitative Real-Time PCR (qPCR) to measure mRNA
levels of target genes and Western Blot to detect and quantify specific proteins and their

phosphorylation status [3] [4].
Enzyme-Linked Immunosorbent Assay (ELISA): Used to precisely measure the concentration of

specific cytokines (e.g., TNFα, IL-8) in cell culture supernatants [4].

A Deeper Look: BIRB 796's Dual-Action Mechanism
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Recent structural biology research has revealed a sophisticated dual mechanism for BIRB 796 that goes

beyond simple inhibition [5]. The diagram below illustrates how it simultaneously blocks kinase activity and

promotes enzymatic dephosphorylation.
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This dual-action mechanism enhances the inhibitory effect on p38α signaling, representing a more profound

and potentially longer-lasting inactivation compared to traditional ATP-competitive inhibitors [5].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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